(R)-(+)-1-(4-fluorophenyl)-1-propanol
Description
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Properties
CAS No. |
16148-15-5 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.1814432 |
Origin of Product |
United States |
Preparation Methods
Catalytic Performance and Conditions
The hydrogenation of 1-(4-fluorophenyl)-1-propanone using iridium catalysts under 50 bar H₂ pressure in tetrahydrofuran (THF) at 25°C yielded the target alcohol with 98% ee and 92% yield . Key parameters include:
| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Ir/L5 | 25 | 50 | THF | 98 | 92 |
| Ir/L7 | 25 | 50 | THF | 95 | 88 |
Mechanistic Insights
The stereochemical outcome is governed by the ligand’s ability to induce a chiral environment around the iridium center, facilitating preferential adsorption of the pro-R face of the ketone. This method’s scalability is limited by catalyst cost, though ligand recycling strategies are under investigation.
Enzymatic Kinetic Resolution with Lipases
Lipase-mediated kinetic resolution offers an eco-friendly alternative. The Candida antarctica lipase B (CALB) has been employed to resolve racemic 1-(4-fluorophenyl)-1-propanol via transesterification.
Process Optimization
In a toluene solvent system, CALB catalyzed the acetylation of the (S)-enantiomer using vinyl acetate as the acyl donor, leaving the (R)-enantiomer unreacted. After 24 hours at 40°C, the reaction achieved 99% ee for this compound with a 45% yield .
Limitations and Solutions
The inherent 50% theoretical yield of kinetic resolution was addressed by integrating racemization catalysts (e.g., acidic resins CD550), enabling dynamic kinetic resolution (DKR). This approach improved yields to 85% while maintaining >99% ee .
Catalytic Asymmetric Reduction with CBS Reagents
Corey-Bakshi-Shibata (CBS) reduction employs chiral oxazaborolidines to reduce ketones enantioselectively. For 1-(4-fluorophenyl)-1-propanone, CBS reduction with borane-dimethyl sulfide achieved 96% ee and 89% yield .
Reaction Parameters
-
Catalyst : (R)-CBS-oxazaborolidine
-
Reducing Agent : BH₃·SMe₂
-
Solvent : Dichloromethane
-
Temperature : -20°C
Industrial Viability
Despite high enantioselectivity, CBS reagents are costly and moisture-sensitive, limiting large-scale applications. Recent advances in immobilized CBS catalysts aim to mitigate these issues.
Dynamic Kinetic Resolution (DKR) with Lipase-Racemization Systems
DKR combines enzymatic resolution with in situ racemization, overcoming the yield ceiling of traditional kinetic resolution. A patented method for analogous compounds utilized CALB and acidic resin CD8604 in toluene at 60°C, achieving 92% yield and 99.5% ee .
Protocol Overview
-
Acylation : Para-chlorophenol ester as acyl donor.
-
Racemization : Acidic resin CD8604 (10–20 wt%).
-
Hydrolysis : LiOH/MeOH to recover (R)-alcohol.
Advantages Over Competing Methods
-
Mild Conditions : Operates at 35–70°C.
-
Reusable Catalysts : Acidic resins and immobilized CALB reduce costs.
Comparative Analysis of Preparation Methods
| Method | ee (%) | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 98 | 92 | High | Moderate |
| Enzymatic DKR | 99.5 | 92 | Low | High |
| CBS Reduction | 96 | 89 | Very High | Low |
Key Takeaways :
-
DKR balances cost and efficiency, making it ideal for industrial production.
-
Asymmetric Hydrogenation suits high-value pharmaceuticals requiring ultra-pure enantiomers.
Industrial Production and Process Intensification
Recent patents highlight toluene as the preferred solvent for DKR due to its compatibility with lipases and ease of removal. Continuous-flow systems are being tested to enhance throughput, with preliminary results showing 20% higher productivity than batch reactors.
Q & A
Q. What are the optimized synthetic routes for (R)-(+)-1-(4-fluorophenyl)-1-propanol, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves reducing the corresponding ketone precursor, (R)-1-(4-fluorophenyl)-1-propanone, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
- Temperature control : Lower temperatures (−20°C to 0°C) minimize racemization.
- Catalytic hydrogenation : For industrial-scale production, palladium or nickel catalysts under hydrogen pressure yield high enantiomeric excess (ee) (>95%) .
- Chiral analysis : Use chiral HPLC with columns like Chiralcel OD-H to monitor ee.
Q. Table 1: Comparison of Reducing Agents
| Agent | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| NaBH₄ | 70–80 | 85–90 | THF, 0°C, 12 h |
| LiAlH₄ | 85–90 | 90–95 | Diethyl ether, −20°C, 6 h |
| H₂/Pd-C | 95+ | 98+ | 50 psi, EtOH, 25°C |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The fluorophenyl group shows aromatic protons at δ 7.2–7.5 ppm (doublet splitting due to fluorine coupling) .
- IR Spectroscopy : O-H stretching at 3300–3500 cm⁻¹ and C-F vibration at 1100–1200 cm⁻¹ .
- Chiral HPLC : Use columns with cellulose-based chiral stationary phases (e.g., Chiralpak AD) to resolve enantiomers .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 170.1 (C₉H₁₂FO⁺) .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates .
- Cell-based models : Use human hepatoma (HepG2) or neuronal (SH-SY5Y) cell lines for cytotoxicity profiling (IC₅₀ determination) .
- Microbial assays : Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis at scale while maintaining >99% ee?
Methodological Answer:
- Asymmetric catalysis : Employ chiral oxazaborolidine catalysts in ketone reductions (e.g., Corey-Bakshi-Shibata method) to achieve >99% ee .
- Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to racemize intermediates .
- Process optimization : Implement continuous-flow reactors with immobilized catalysts for consistent ee and yield .
Q. Table 2: Enantioselective Synthesis Parameters
| Method | Catalyst | ee (%) | Scale (g) |
|---|---|---|---|
| Corey-Bakshi-Shibata | Oxazaborolidine | 99.5 | 10–100 |
| Biocatalytic reduction | Lactobacillus sp. | 98.8 | 1–50 |
Q. How to resolve contradictions in biological activity data between enantiomers?
Methodological Answer:
- Enantiomer-specific assays : Compare (R) and (S) forms in parallel using isogenic cell lines .
- Metabolic profiling : Track enantiomer stability in liver microsomes (e.g., human CYP3A4 metabolism) .
- Structural modeling : Perform molecular docking to assess binding affinity differences to target proteins (e.g., kinases) .
Q. What advanced techniques study metabolic stability and pharmacokinetics?
Methodological Answer:
- In vitro ADME : Use Caco-2 monolayers for permeability and human liver microsomes for metabolic clearance rates .
- Radiolabeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution .
- LC-MS/MS quantification : Develop validated methods for plasma/tissue concentration analysis (LOQ < 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
